molecular formula C22H32O3 B602004 Levonorgestrel Impurity O CAS No. 155683-60-6

Levonorgestrel Impurity O

Cat. No. B602004
M. Wt: 344.50
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Levonorgestrel Impurity O is a synthetic progestogen used for research and development purposes in the pharmaceutical industry . It is a white to off-white crystalline powder with a molecular weight of 328.46 g/mol and a chemical formula of C21H29NO3 .


Synthesis Analysis

The preparation method of Levonorgestrel Impurity O involves carrying out ketal protection reaction on 3-site and 17-site . More details about the synthesis process can be found in the patent .


Molecular Structure Analysis

The chemical name of Levonorgestrel Impurity O is 13-Ethyl-17-hydroxy-5α-methoxy-18,19-dinor-17α-pregn-20-yn-3-one . The molecular formula is C22H32O3 .


Chemical Reactions Analysis

The degradation of Levonorgestrel in soils was fitted by the first-order reaction kinetics model . The half-lives of Levonorgestrel were between 4.32 and 11.55 days . The degradation rate of Levonorgestrel in soil was concentration-dependent and microbially mediated .


Physical And Chemical Properties Analysis

Levonorgestrel Impurity O has a melting point of 199-202°C and is soluble in ethanol, methanol, and acetone . The Freundlich and Langmuir models were applied to sorption data to examine the affinity of Levonorgestrel for soils with varying physical and chemical properties .

Scientific Research Applications

  • Pharmaceutical Research and Quality Control

    • Summary of the Application : Levonorgestrel EP Impurity O is used in the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Levonorgestrel .
    • Results or Outcomes : The outcomes of using Levonorgestrel EP Impurity O in this context would be the successful development and validation of analytical methods, as well as maintaining quality control during the production of Levonorgestrel .
  • Pharmaceutical Formulation Analysis

    • Summary of the Application : Levonorgestrel Impurity O can be used in the development and validation of a reversed phase high performance liquid chromatography (RP-HPLC) method for the estimation of Levonorgestrel drug from silicone based intrauterine device .
    • Methods of Application : The sample solution was prepared using tetrahydrofuran (THF) as solvent for the drug extraction, and RP-HPLC analysis was performed using Luna C18 analytical column, with a mobile phase consisting of a mixture of acetonitrile and water (50:50, v/v) at a flow rate of 1.0 ml/min and injection volume of 20 μl. Detection was carried out at 241 nm in PDA detector, with a total run time of 15 min .
    • Results or Outcomes : The retention time for LNG drug was obtained at 8.5 min (± 0.3 min). A linear relationship was observed over the concentration range of 2.6–15.6 μg/ml with the correlation coefficient ® value 0.9999. The method was found to be precise within the acceptable limit (RSD<2%) and the drug recovery from the intrauterine device was found in the range 99.78–100.0% .
  • Synthesis of Levonorgestrel

    • Summary of the Application : Levonorgestrel Impurity O is used in the synthesis of Levonorgestrel, a synthetic hormone used as a birth control drug .
    • Methods of Application : The synthesis involves several steps including ketal protection reaction, halogenation, hydroxylation, dehalogenation, methyl etherification, and ethynylation .
    • Results or Outcomes : The outcome of this process is the production of Levonorgestrel. The method has the advantages of easily available raw materials and simple process .
  • Monitoring and Controlling of Impurity Levels

    • Summary of the Application : Levonorgestrel EP Impurity O is used in monitoring and controlling of impurity levels in Levonorgestrel and its related formulations as per International Conference on Harmonization (ICH) formulated guidelines .
    • Results or Outcomes : The outcomes of using Levonorgestrel EP Impurity O in this context would be the successful monitoring and controlling of impurity levels in Levonorgestrel and its related formulations .
  • Compound Synthesis

    • Summary of the Application : Levonorgestrel Impurity O is used in the technical field of compound synthesis .
    • Methods of Application : The synthesis involves several steps including ketal protection reaction, halogenation, hydroxylation, dehalogenation, methyl etherification, and ethynylation .
    • Results or Outcomes : The preparation method has the advantages of easily available raw materials and simple process .
  • Contraceptive Research

    • Summary of the Application : Levonorgestrel, a synthetic hormone used as a birth control drug, is an estrane steroid and a derivative of testosterone which is also used in intrauterine devices .
    • Results or Outcomes : The outcomes of using Levonorgestrel EP Impurity O in this context would be the successful development and validation of analytical methods, as well as maintaining quality control during the production of Levonorgestrel .

Safety And Hazards

Levonorgestrel is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is suspected of causing cancer and may damage fertility or the unborn child . It is harmful in contact with skin or if inhaled .

Future Directions

Further studies are indicated in the future to define the impact of Levonorgestrel on ovarian cancer . The meta-analysis carried out on three papers did not demonstrate a preventive role of the levonorgestrel-releasing intrauterine device on ovarian cancer .

properties

IUPAC Name

(5R,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-5-methoxy-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-4-20-11-8-17-16(18(20)10-13-22(20,24)5-2)9-12-21(25-3)14-15(23)6-7-19(17)21/h2,16-19,24H,4,6-14H2,1,3H3/t16-,17+,18+,19-,20+,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJSXAOBPRABPZ-WIJSBRJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4(C3CCC(=O)C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@]4([C@@H]3CCC(=O)C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747653
Record name (5R,8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-5-methoxyhexadecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levonorgestrel Impurity O

CAS RN

155683-60-6
Record name 13-Ethyl-17-hydroxy-5alpha-methoxy-18,19-dinor-17alpha-pregn-20-yn-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155683606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5R,8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-5-methoxyhexadecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13-ETHYL-17-HYDROXY-5.ALPHA.-METHOXY-18,19-DINOR-17.ALPHA.-PREGN-20-YN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6ELU45BJM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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